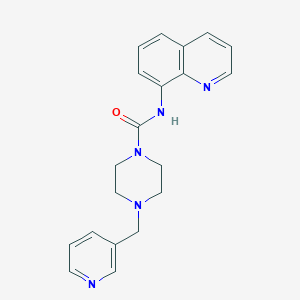
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. PPQ is a piperazine derivative and belongs to the class of quinoline-based compounds. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to exhibit antioxidant and neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in humans, which could pave the way for the development of new drugs based on the compound.
Synthesemethoden
The synthesis of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide involves the reaction of 3-pyridylmethylamine with 8-quinolinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide as a white solid with a melting point of 238-240°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-18-7-1-5-17-6-3-9-22-19(17)18)25-12-10-24(11-13-25)15-16-4-2-8-21-14-16/h1-9,14H,10-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWGWVOCCARLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
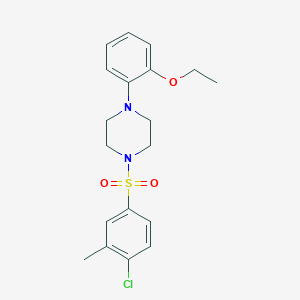
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
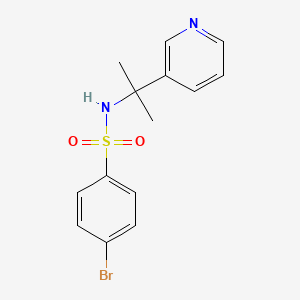
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)

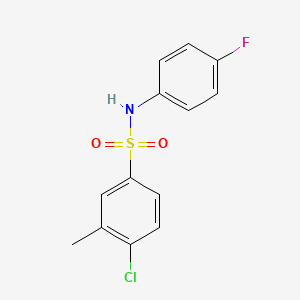
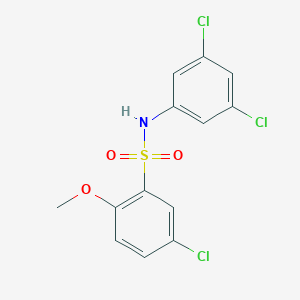

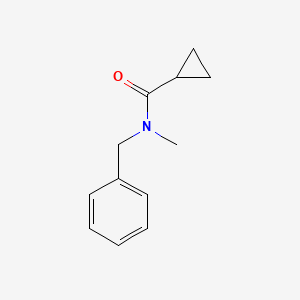
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)